Ethyl 4-nitrothiophene-2-carboxylate chemical properties
Ethyl 4-nitrothiophene-2-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 4-Nitrothiophene-2-carboxylate: Properties, Synthesis, and Applications
Introduction
Ethyl 4-nitrothiophene-2-carboxylate is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various high-value molecules. As a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom, it belongs to a class of compounds extensively explored in medicinal chemistry and materials science. The strategic placement of an electron-withdrawing nitro group and an ester functional group on the thiophene scaffold imparts unique reactivity and makes it a versatile building block for drug discovery and development.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 4-nitrothiophene-2-carboxylate. We will delve into its spectroscopic signature, explore logical synthetic pathways, analyze its chemical behavior, and highlight its role in the development of novel therapeutic agents, particularly in the fields of antibacterials and oncology.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research. This section details the core identifiers and the expected analytical signature of Ethyl 4-nitrothiophene-2-carboxylate.
Core Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-nitrothiophene-2-carboxylate | N/A |
| CAS Number | 5458-04-8 | [1] |
| Molecular Formula | C₇H₇NO₄S | [2] |
| Molecular Weight | 201.20 g/mol | [2] |
| InChI | 1S/C7H7NO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3 | [2] |
| InChIKey | COLIROLDWDCDLN-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)c1scc(c1)[O-] | N/A |
Physical Properties
The physical state and solubility dictate the handling, storage, and reaction conditions for a chemical. While specific experimental data for the 4-nitro isomer is sparse, properties can be inferred from closely related isomers and analogs.
| Property | Value | Remarks |
| Appearance | Brown, powder solid | Based on analogous nitrothiophene compounds[3]. |
| Melting Point | 79 - 81 °C | This is the range for a related compound; specific data for the 4-nitro isomer may vary[3]. |
| Boiling Point | No data available | Likely to decompose at higher temperatures before boiling at atmospheric pressure. |
| Solubility | Insoluble in water | Expected due to the aromatic ring and ethyl ester group[3]. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key expected features are outlined below.
Caption: Molecular structure of Ethyl 4-nitrothiophene-2-carboxylate.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons on the thiophene ring (H3 and H5) will appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm), with their chemical shifts significantly influenced by the anisotropic effects of the nitro and ester groups. The ethyl ester will present as a quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.
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¹³C NMR: The carbon spectrum will show seven unique signals. The carbonyl carbon of the ester is expected in the δ 160-165 ppm range. The four carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group (C4) being highly deshielded. The ethyl group carbons will be observed upfield (CH₂ ~δ 62 ppm, CH₃ ~δ 14 ppm).
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Infrared (IR) Spectroscopy: IR analysis is used to identify functional groups. Key vibrational frequencies to expect include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. A strong absorption from the ester carbonyl (C=O) stretch will be prominent around 1720 cm⁻¹. Vibrations associated with the C-S bond in the thiophene ring appear in the fingerprint region[4].
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Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 201. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group.
Synthesis and Purification
The synthesis of Ethyl 4-nitrothiophene-2-carboxylate typically involves the nitration of a pre-existing ethyl thiophene-2-carboxylate scaffold. The primary challenge in this synthesis is controlling the regioselectivity of the nitration, as substitution can occur at either the 4- or 5-position.
Retrosynthetic Analysis & Rationale
A logical retrosynthetic pathway begins by disconnecting the most reactive or synthetically accessible groups. Here, the nitro group is installed last via an electrophilic aromatic substitution (nitration) on the commercially available ethyl thiophene-2-carboxylate.
Caption: Retrosynthetic analysis for the target compound.
The choice of nitrating agent and reaction conditions is critical to favor the formation of the 4-nitro isomer over the 5-nitro isomer. Using a mixture of nitric acid and sulfuric acid is a standard method, but precise temperature control is necessary to manage the exothermic reaction and minimize side-product formation.
Recommended Synthesis Protocol
This protocol describes a representative method for the nitration of ethyl thiophene-2-carboxylate.
Experimental Workflow:
Caption: Workflow for the synthesis of Ethyl 4-nitrothiophene-2-carboxylate.
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-water bath.
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Addition of Substrate: Slowly add ethyl thiophene-2-carboxylate to the cold sulfuric acid while maintaining the temperature below 5°C.
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Nitration: Add potassium nitrate (KNO₃) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The choice of a nitrate salt over nitric acid can sometimes offer better control.
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Reaction: Stir the mixture vigorously at 0-5°C for 2 hours to allow the reaction to proceed to completion.
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Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acid.
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Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure Ethyl 4-nitrothiophene-2-carboxylate. The separation of 4- and 5-nitro isomers, if both are formed, may require column chromatography.
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Validation: Dry the final product under vacuum and confirm its identity and purity using the spectroscopic methods detailed in Section 1.3.
Chemical Reactivity and Mechanistic Pathways
The reactivity of Ethyl 4-nitrothiophene-2-carboxylate is dominated by its two functional groups and the electron-deficient nature of the thiophene ring. This dual reactivity makes it a versatile precursor for a wide range of derivatives.
Reactivity of the Thiophene Core
The presence of two strong electron-withdrawing groups (nitro and ester) deactivates the thiophene ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for Nucleophilic Aromatic Substitution (SNAr) , particularly at the 5-position, where a nucleophile can displace a suitable leaving group (though in this case, direct substitution of a hydride is unlikely without specific reagents). A more common reaction is the nucleophilic substitution of the nitro group itself with certain thiolates, which has been demonstrated in related 3-nitrothiophenes[5].
Transformations of the Functional Groups
The nitro and ester moieties are prime sites for chemical modification.
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Nitro Group Reduction: The most significant transformation is the reduction of the nitro group to an amine. This is a critical step in many synthetic routes, as the resulting Ethyl 4-aminothiophene-2-carboxylate is a valuable building block for constructing amides, sulfonamides, and other heterocyclic systems. Standard reduction conditions include:
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Tin(II) chloride (SnCl₂) in HCl/Ethanol: A classic and reliable method for nitro group reduction.
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Catalytic Hydrogenation (H₂/Pd-C): A cleaner method that uses hydrogen gas and a palladium on carbon catalyst.
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Ester Group Manipulation: The ethyl ester can be readily transformed:
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Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification yields the corresponding 4-nitrothiophene-2-carboxylic acid .
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Amidation: Direct reaction with an amine, often at elevated temperatures or with a catalyst, can form a variety of 4-nitrothiophene-2-carboxamides .
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Caption: Key chemical transformations of Ethyl 4-nitrothiophene-2-carboxylate.
Applications in Research and Drug Development
The unique chemical structure of Ethyl 4-nitrothiophene-2-carboxylate makes it a valuable starting material in the synthesis of biologically active compounds.
Scaffold for Antibacterial Agents
Nitroaromatic compounds have a well-established role in antimicrobial therapy. They often function as prodrugs that are selectively activated within bacterial cells.[6] The mechanism involves the reduction of the nitro group by bacterial nitroreductase enzymes (like NfsA and NfsB in E. coli) to generate cytotoxic radical species that damage DNA and other vital cellular components.[7] This bacterial-specific activation provides a degree of selectivity and makes nitrothiophenes a promising scaffold for developing narrow-spectrum antibiotics against multi-drug resistant pathogens[6][8].
Intermediate for Hypoxia-Activated Anticancer Prodrugs
Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This physiological difference between tumor and healthy tissue can be exploited for targeted drug delivery. The nitro group on Ethyl 4-nitrothiophene-2-carboxylate can act as a "hypoxic trigger."[9] In the oxygen-poor environment of a tumor, endogenous reductase enzymes can reduce the nitro group, leading to the release of a potent cytotoxic agent precisely at the tumor site. This strategy minimizes systemic toxicity and enhances the therapeutic index of the anticancer drug. While 2-nitroimidazoles are more common, nitrothiophenes represent an alternative scaffold in this area of research[9].
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for Ethyl 4-nitrothiophene-2-carboxylate is not widely available, data from analogous compounds provide essential guidance for safe handling. The compound should be treated as potentially hazardous, and all operations should be conducted by trained personnel in a well-ventilated chemical fume hood.
| Aspect | Recommendation | Justification |
| Handling | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid dust formation and inhalation[3]. | The toxicological properties have not been fully investigated. Nitroaromatic compounds can be irritants and potentially toxic. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3]. | Ensures stability and prevents hazardous reactions. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment. | Prevents environmental contamination and ensures compliance with chemical waste disposal protocols. |
Reactive Hazards: The compound is stable under normal conditions but is incompatible with strong oxidizing agents[3]. Hazardous polymerization is not expected to occur[3].
Conclusion
Ethyl 4-nitrothiophene-2-carboxylate is more than just a catalog chemical; it is a highly functionalized and versatile building block with significant potential in applied chemical synthesis. Its well-defined reactive sites—the reducible nitro group and the modifiable ester function—provide chemists with multiple handles for molecular elaboration. Its demonstrated relevance as a precursor to novel antibacterial and hypoxia-activated anticancer agents underscores its importance to the drug discovery community. By understanding its physicochemical properties, synthetic pathways, and chemical reactivity, researchers can effectively harness the potential of this valuable thiophene derivative to create the next generation of therapeutic compounds.
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Bio, V., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed. [Link]
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Bio, V., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. [Link]
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